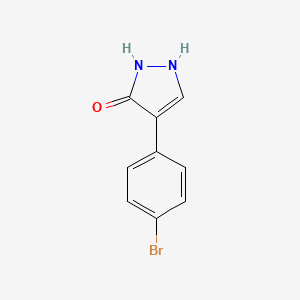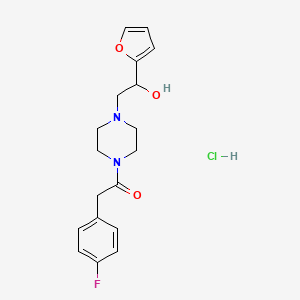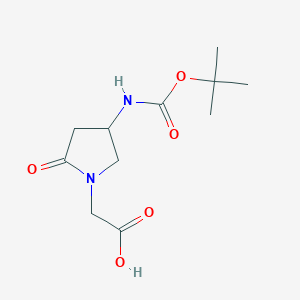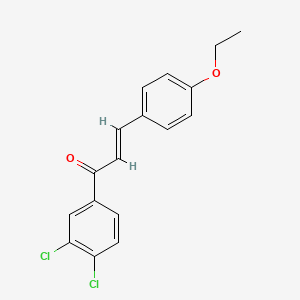
4-(4-Bromophenyl)-1,2-dihydropyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of pyrazoline . Pyrazolines are heterocyclic chemical compounds with a nitrogen-based hetero-aromatic ring structure. They have been the focus of many research studies due to their confirmed biological and pharmacological activities .
Synthesis Analysis
While specific synthesis information for “4-(4-Bromophenyl)-1,2-dihydropyrazol-3-one” is not available, similar compounds such as N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been synthesized and their molecular structures confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Wissenschaftliche Forschungsanwendungen
Electro-catalyzed Transformations
4-(4-Bromophenyl)-1,2-dihydropyrazol-3-one and its derivatives are involved in electro-catalyzed multicomponent transformations. These transformations are crucial in synthesizing various chemical compounds, such as 1,4-dihydropyrano[2,3-c]pyrazole derivatives, using electrogenerated anion of ethanol as the base. This method is efficient and environmentally friendly, emphasizing green chemistry principles (Vafajoo et al., 2015).
Spectral and Photophysical Studies
The compound has been a subject of interest in spectral and photophysical studies. For instance, its derivatives have been analyzed using X-ray diffraction and emission spectroscopy, helping understand the molecular structure and behavior in different solvents. Such studies are crucial for developing materials with specific photophysical properties (Singh et al., 2013).
Synthesis and Characterization
The synthesis and characterization of derivatives of this compound are vital in chemical research. These processes involve detailed spectroscopic data analysis (NMR, IR, MS) and are essential for creating compounds with potential applications in various fields, including biomedical and materials science (Ibrahim et al., 2016).
Nonlinear Optical Studies
Research has been conducted on the nonlinear optical properties of this compound derivatives. These studies combine experimental methods and density functional theory calculations to explore the electronic and spectroscopic properties of the compounds, which is crucial for applications in photonics and optoelectronics (Tamer et al., 2016).
Wirkmechanismus
Target of Action
The primary target of 4-(4-Bromophenyl)-1,2-dihydropyrazol-3-one is Acetylcholinesterase (AchE) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates . It plays a crucial role in nerve impulse transmission, and its reduced activity can lead to dramatic behavioral changes, body movement impairment, and even a reduced number of survival organisms .
Mode of Action
The compound interacts with its target, AchE, and affects its activity It’s known that the compound has neurotoxic potentials .
Biochemical Pathways
The compound affects the biochemical pathways involving free radicals and reactive oxygen species (ROS) . These compounds increase dramatically under cellular damage . Many reports link ROS overexpression and disease development, such as nitric oxide, superoxide, hydroxyl, hydrogen peroxide, and peroxynitrite . Oxidative stress increase affects different cellular components negatively .
Pharmacokinetics
A related study on 4-(4-bromophenyl)-thiazol-2-amine derivatives showed promising adme properties .
Result of Action
The compound’s action results in changes in the AchE activity and Malondialdehyde (MDA) level in the brain of alevins . MDA is a common biomarker for cells and tissue oxidative injury . The compound also shows potent antileishmanial and antimalarial activities .
Action Environment
It’s known that the compound undergoes reduction to biphenyl in cationic micelles (cetyltrimethyl-ammonium bromide) by electrochemically generated anion radicals of 9-phenylanthracene .
Eigenschaften
IUPAC Name |
4-(4-bromophenyl)-1,2-dihydropyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c10-7-3-1-6(2-4-7)8-5-11-12-9(8)13/h1-5H,(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZFMCIFPVOEGAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CNNC2=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-bromo-2-fluorophenyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2831073.png)
![3-[2-(2,4-dimethoxyphenyl)-1H-indol-3-yl]propanoic acid](/img/structure/B2831074.png)
![4-tert-butyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B2831077.png)
![4-((1-isopropyl-1H-benzo[d]imidazol-2-yl)methyl)morpholine hydrochloride](/img/structure/B2831078.png)
![2-[1-(2-Pyrazol-1-ylethyl)azetidin-3-yl]triazole](/img/structure/B2831080.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2831082.png)
![N-Cyclopropyl-N-[(4-pyrazol-1-ylphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2831083.png)



![1-(2,5-difluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]methanesulfonamide](/img/structure/B2831094.png)

![[(4As,8aS)-2,3,4,5,6,7,8,8a-octahydro-1H-quinolin-4a-yl]methanol](/img/structure/B2831096.png)
